Rosuvastatin dehydro acid
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Overview
Description
Rosuvastatin dehydro acid is a derivative of rosuvastatin, a widely used statin medication. Statins are known for their ability to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound retains the core structure of rosuvastatin but has undergone specific chemical modifications that may alter its pharmacological properties.
Mechanism of Action
Target of Action
Rosuvastatin dehydro acid primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . It catalyzes the conversion of HMG-CoA to mevalonic acid, which is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport .
Mode of Action
This compound is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the production of mevalonic acid from HMG-CoA . This results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism . The inhibition of HMG-CoA reductase leads to a decrease in cholesterol synthesis, thereby reducing the overall cholesterol levels in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholesterol biosynthesis pathway . By inhibiting the HMG-CoA reductase enzyme, this compound reduces the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol biosynthesis pathway . This leads to a decrease in the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .
Pharmacokinetics
This compound exhibits certain pharmacokinetic properties that influence its bioavailability. Following single doses, rosuvastatin has a mean absolute oral availability of 20% , an overall mean total clearance of 28.3 L/h , and an average terminal elimination half-life of approximately 20 hours . It is primarily excreted as unchanged drug in the feces .
Result of Action
The primary result of this compound’s action is a reduction in cholesterol levels . By inhibiting HMG-CoA reductase, it reduces cholesterol synthesis in the liver, leading to lower levels of cholesterol, LDL, and VLDL in the body . This can help reduce the risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found that there is considerable variation in the pharmacokinetics of rosuvastatin between races . Additionally, the systemic exposure of rosuvastatin is characterized by a large coefficient of variation . In terms of environmental risk, the use of rosuvastatin calcium is predicted to present an insignificant risk to the environment .
Biochemical Analysis
Biochemical Properties
Rosuvastatin Dehydro Acid, like Rosuvastatin, is likely to interact with HMG-CoA reductase, an enzyme that plays a crucial role in the mevalonate pathway, which produces cholesterol in the body . The interaction between this compound and HMG-CoA reductase could potentially inhibit the production of cholesterol, thereby reducing the levels of cholesterol in the body .
Cellular Effects
The primary target organ of this compound is the liver . By inhibiting HMG-CoA reductase in hepatocytes, it reduces the production of cholesterol. This leads to an increase in the number of LDL receptors on the surface of liver cells, promoting the absorption and metabolism of LDL . This results in a decrease in the total number of VLDL and LDL particles, thereby reducing cholesterol levels .
Molecular Mechanism
The molecular mechanism of action of this compound is likely similar to that of Rosuvastatin. It inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway . This inhibition reduces the production of mevalonate, a precursor to cholesterol, thereby decreasing the synthesis of cholesterol in the liver .
Metabolic Pathways
This compound is likely involved in the same metabolic pathway as Rosuvastatin, the mevalonate pathway This pathway is responsible for the production of cholesterol and other isoprenoids
Transport and Distribution
Given its structural similarity to Rosuvastatin, it is likely that it is also selectively taken up by hepatocytes through active transport .
Subcellular Localization
Based on its structural similarity to Rosuvastatin, it is likely that it is localized in the same subcellular compartments, primarily the cytosol and endoplasmic reticulum, where HMG-CoA reductase is located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rosuvastatin dehydro acid involves multiple steps, starting from commercially available precursors. One common method includes the esterification of a precursor compound in the presence of an acidic catalyst like inorganic acids or p-toluensulphonic acid. This reaction is typically carried out in a lower alcoholic solvent such as methanol at temperatures ranging from 0°C to the reflux temperature of the solvent . The condensation step is performed in the presence of a suitable base and an inert solvent like tetrahydrofuran, at temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Rosuvastatin dehydro acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Rosuvastatin dehydro acid has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its cholesterol-lowering properties and potential use in treating cardiovascular diseases.
Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes
Comparison with Similar Compounds
Similar Compounds
- Atorvastatin
- Simvastatin
- Pravastatin
- Fluvastatin
- Lovastatin
Uniqueness
Rosuvastatin dehydro acid is unique due to its specific chemical modifications, which may enhance its pharmacological properties compared to other statins. It has a higher affinity for the active site of HMG-CoA reductase and exhibits greater hepatoselectivity, making it more effective in reducing LDL cholesterol levels .
Properties
CAS No. |
1422954-12-8 |
---|---|
Molecular Formula |
C22H26FN3O5S |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2Z,5S,6E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxyhepta-2,6-dienoic acid |
InChI |
InChI=1S/C22H26FN3O5S/c1-14(2)20-18(13-12-17(27)6-5-7-19(28)29)21(15-8-10-16(23)11-9-15)25-22(24-20)26(3)32(4,30)31/h5,7-14,17,27H,6H2,1-4H3,(H,28,29)/b7-5-,13-12+/t17-/m0/s1 |
InChI Key |
NZWJKTHFNLHUJO-IWEPXCJDSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C/C=C\C(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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